molecular formula C16H12N2O6 B1199408 Actinocin CAS No. 524-11-8

Actinocin

Cat. No. B1199408
CAS RN: 524-11-8
M. Wt: 328.28 g/mol
InChI Key: KXRMREPJUITWDU-UHFFFAOYSA-N
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Description

Actinomycin D, also known as Dactinomycin, is a chemotherapy medication used to treat a number of types of cancer . This includes Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . It is given by injection into a vein .


Synthesis Analysis

Actinomycins consist of two pentapeptide lactone rings attached to 2-amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acid (actinocin). The actinocin moiety is formed through oxidative condensation of two 3-hydroxy-4-methylanthranilic acid (4-MHA) pentapeptide lactones (actinomycin halves) as the last step of actinomycin biosynthesis .


Molecular Structure Analysis

Actinomycin D is composed of a central phenoxazinone chromophore tethered to two identical cyclic peptides . The structure of a novel actinomycin, Actinomycin L2, was resolved using NMR and single crystal X-ray crystallography .


Chemical Reactions Analysis

Actinomycin binds to the highest-energy beta-DNA form found within the boundaries connecting double-stranded B-DNA with single-stranded DNA in the transcription complex. This immobilizes (i.e., “pins”) the complex, interfering with the elongation of growing RNA-chains .

Scientific Research Applications

  • Actinomycin D, containing a planar phenoxazone ring and two cyclic pentapeptides, is an anticancer drug used to treat highly malignant tumors, such as Wilms' tumor and gestational choriocarcinoma. Its clinical usefulness is limited by extreme cytotoxicity, prompting research into modifying its structure to reduce toxicity (Yang et al., 2002).

  • Actinomycin D acts as an oncogenic promoter G-quadruplex binder, inhibiting the transcription of genes by interacting with DNA and interfering with RNA polymerase action. It shows selective inhibition of cellular growth and synthesis of certain mRNAs in cancer cells (Kang & Park, 2009).

  • As a chiral solvating agent, Actinomycin D has been used for the enantiomeric determination of different chiral carboxylic acids in deuterated chloroform by 1H NMR spectroscopy (Bai et al., 2019).

  • A novel actinomycin D analog, methylated actinomycin D, induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways, presenting a potential alternative agent for the treatment of human hepatic carcinoma (Chen et al., 2013).

  • Actinomycin D has been studied for its photodynamic action, identifying intermediates in the photodynamic process, which might inform its future application in photodynamic therapy or DNA cleavage (Pan et al., 2001).

  • In HIV-1 treatment, Actinomycin D induces high-level resistance to thymidine analogs in replication by interfering with host cell Thymidine Kinase expression (Imamichi et al., 2003).

  • Research on Actinomycin D's interaction with DNA, including its binding and structural dynamics, provides insights into its mechanism of action in inhibiting transcription and replication processes in cancer cells (Paramanathan et al., 2012; Paramanathan et al., 2010).

  • In cyclotherapy, low-dose Actinomycin D preferentially activates the p53-p21 pathway in aerodigestive tract cancers, suggesting its potential application in combination therapies (Adeluola & Amin, 2022).

Safety And Hazards

Actinomycin D is considered hazardous. It is fatal if swallowed and may cause cancer and damage fertility or the unborn child . It also causes skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness .

Future Directions

The discovery of novel actinomycins like Actinomycin L1 and L2 shows how new molecules can still be identified even in the oldest of natural product families . Considering the emerging crisis of antibiotic resistance that spreads among bacterial pathogens and increasing incidence of cancer, the search for new, efficient, and less toxic drugs remains a priority .

properties

IUPAC Name

2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-5-3-4-7(15(20)21)10-13(5)24-14-6(2)12(19)9(17)8(16(22)23)11(14)18-10/h3-4H,17H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRMREPJUITWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)N=C3C(=C(C(=O)C(=C3O2)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200407
Record name Actinocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinocin

CAS RN

524-11-8
Record name Actinocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinocin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actinocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTINOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGB65Q5QVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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